6-(3-(Trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole is a heterocyclic compound characterized by the presence of an imidazo[1,2-b]pyrazole core substituted with a trifluoromethyl group and a phenyl moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological applications, particularly in the development of novel therapeutic agents.
The synthesis and properties of 6-(3-(trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole have been explored in various studies focusing on pyrazole derivatives. These studies highlight the compound's synthesis routes, biological activities, and potential applications in drug discovery and materials science .
This compound belongs to the class of imidazo[1,2-b]pyrazoles, which are known for their diverse biological activities and are often investigated for their roles as pharmacophores in drug design. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds attractive candidates in pharmaceutical research .
The synthesis of 6-(3-(trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole typically involves multi-step synthetic routes that include cyclization reactions. Common methods include:
The molecular structure of 6-(3-(trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole can be represented as follows:
6-(3-(trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole can undergo various chemical transformations:
Common reagents for these reactions include:
The conditions for these reactions typically involve controlled temperatures and specific solvents to optimize yields .
The mechanism of action for 6-(3-(trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole primarily involves its interaction with biological targets:
The presence of the trifluoromethyl group enhances lipophilicity, facilitating its interaction with hydrophobic regions in proteins .
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound and confirm its structure .
6-(3-(trifluoromethyl)phenyl)-1H-imidazo(1,2-b)pyrazole has several notable applications:
This compound exemplifies a versatile scaffold in drug discovery and materials science, highlighting the importance of structural modifications in enhancing biological activity and material properties.
The compound adheres to IUPAC conventions as 6-[3-(trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole, with CAS Registry Number 130598-75-3. Its canonical SMILES notation (C1=CC(=CC(=C1)C(F)(F)F)C2=CC3=NC=CN3N2
) precisely encodes atomic connectivity and stereoelectronic features. Key identifiers include:
Table 1: Molecular Identification Data
Property | Value |
---|---|
IUPAC Name | 6-[3-(trifluoromethyl)phenyl]-5H-imidazo[1,2-b]pyrazole |
Molecular Formula | C₁₂H₈F₃N₃ |
Molecular Weight | 251.21 g/mol |
InChI Key | BJEGYQWOUHBPDF-UHFFFAOYSA-N |
XLogP3 | 3.2 |
CAS Registry | 130598-75-3 |
The core structure comprises a fused bicyclic system (imidazo[1,2-b]pyrazole) linked via C6 to a meta-trifluoromethylated benzene ring. This configuration creates distinct electronic environments: the electron-deficient trifluoromethyl group (−CF₃; σₚ = 0.54) contrasts with the electron-rich imidazo-pyrazole system, enabling multipolar interactions with biological targets [3] [5].
Imidazo-fused heterocycles emerged as synthetic targets following seminal 20th-century methodologies like the Dimroth rearrangement and cyclocondensation techniques. The establishment of the RSC Heterocyclic and Synthesis Group (1967) accelerated progress through flagship meetings (e.g., Lakeland Symposium) that disseminated novel synthetic routes to imidazo-pyrazoles. Key milestones include:
Table 2: Historical Development Timeline
Period | Advancement | Impact |
---|---|---|
1960s–1980s | Development of hydrazone cyclization methods | Enabled access to imidazo[1,2-b]pyrazole cores |
Post-2000 | Catalytic trifluoromethylation breakthroughs | Facilitated −CF₃ incorporation at meta-arenes |
2010–Present | Structure-Activity Relationship (SAR) optimization | Refined bioactivity of fluorinated derivatives |
Industrial interest intensified after the approval of trifluoromethylated drugs (e.g., Celecoxib, Bicalutamide), validating −CF₃ as a bioisostere enhancing target engagement and pharmacokinetics. This spurred exploration of complex hybrids like 6-(3-(trifluoromethyl)phenyl)imidazo-pyrazoles [4] [7].
The −CF₃ group exerts three critical influences on molecular behavior:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: